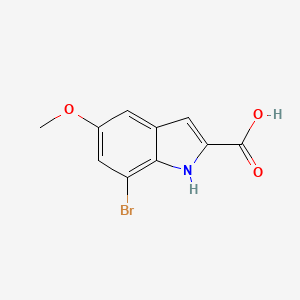

7-bromo-5-methoxy-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

7-bromo-5-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-15-6-2-5-3-8(10(13)14)12-9(5)7(11)4-6/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQUBKBUXIGJKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(N2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-bromo-5-methoxy-1H-indole-2-carboxylic acid typically involves the bromination of 5-methoxyindole followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and carbon dioxide for carboxylation . Industrial production methods may involve more scalable processes, but specific details are often proprietary.

Chemical Reactions Analysis

7-bromo-5-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the bromine position, using reagents like sodium methoxide.

Scientific Research Applications

The compound exhibits various biological activities, making it a subject of interest in pharmacological research:

Antimicrobial Activity : Research indicates that 7-bromo-5-methoxy-1H-indole-2-carboxylic acid possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Its structure allows it to interact with multiple biological targets, potentially inhibiting specific enzymes or modulating receptor activity involved in cancer pathways .

Anti-inflammatory Effects : The compound has also shown moderate anti-inflammatory activity, which could be beneficial in developing treatments for inflammatory diseases .

Research Applications

The applications of this compound span several fields:

Pharmaceutical Development : It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies .

Biochemical Research : The compound is utilized in studies related to enzyme inhibition and receptor binding, helping researchers understand complex biological pathways and mechanisms .

Material Science : Its unique chemical properties make it a candidate for creating advanced materials, including polymers and coatings .

Organic Synthesis : As a versatile building block in organic chemistry, it enables the creation of complex molecules with applications across various chemical industries .

Analytical Chemistry : It is used as a standard reference compound in analytical methods to ensure accuracy in quantifying similar compounds .

Mechanism of Action

The mechanism of action of 7-bromo-5-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

5-Bromo-7-Fluoro-1H-Indole-2-Carboxylic Acid

- Structure : Bromine at position 5, fluorine at position 7.

- Molecular Weight : 258.04 g/mol (vs. 286.04 g/mol for the target compound).

- Properties : The smaller fluorine atom reduces steric hindrance compared to methoxy, but its strong electron-withdrawing nature decreases electron density on the indole ring. This contrasts with the electron-donating methoxy group in the target compound, which may enhance solubility in organic solvents .

7-Bromo-5-Chloro-1H-Indole-2-Carboxylic Acid

- Structure : Chlorine replaces methoxy at position 3.

- Molecular Weight : 274.5 g/mol.

- Properties : Chlorine’s moderate electronegativity and larger atomic radius compared to methoxy reduce solubility in polar solvents. Biological activity may differ due to altered interactions with target proteins .

5-Bromo-1-Methyl-1H-Indole-2-Carboxylic Acid

- Structure : Methyl group at position 1 instead of hydrogen.

- Molecular Weight : 254.08 g/mol.

- This modification is critical in drug design to modulate bioavailability .

Functional Group Variations

Ethyl 5-Methoxy-1H-Indole-2-Carboxylate

- Structure : Ethyl ester at position 2 instead of carboxylic acid.

- Reactivity : The ester group is hydrolyzed to the carboxylic acid under basic conditions, as demonstrated in synthesis protocols (e.g., saponification with NaOH) . This precursor is pivotal in derivatization strategies.

5-Methoxyindole-2-Carboxylic Acid

- Structure : Lacks bromine at position 7.

- Vibrational Spectra: Studies show that bromine introduction at position 7 alters IR spectra due to increased mass and polarizability. The C-Br stretch (~560 cm⁻¹) is absent in the non-brominated analog .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Substituents (Position) | Solubility Trends | Key Spectral Features (IR/NMR) |

|---|---|---|---|---|

| 7-Bromo-5-methoxy-1H-indole-2-COOH | 286.04 | Br (7), OMe (5) | Moderate in DMSO, DMF | C=O stretch ~1680 cm⁻¹; Br-C vibration |

| 5-Bromo-7-fluoro-1H-indole-2-COOH | 258.04 | Br (5), F (7) | Low in water, high in THF | F-C stretch ~1100 cm⁻¹ |

| 5-Methoxyindole-2-COOH | 191.18 | OMe (5) | High in polar solvents | O-H stretch ~2500 cm⁻¹ (broad) |

| 7-Bromo-5-chloro-1H-indole-2-COOH | 274.50 | Br (7), Cl (5) | Low in water | Cl-C stretch ~720 cm⁻¹ |

Biological Activity

7-Bromo-5-methoxy-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound's structure, characterized by the presence of a bromine atom and a methoxy group, positions it as a significant candidate for pharmacological research. Its potential applications span antimicrobial, anticancer, and anti-inflammatory domains, making it a valuable subject for further investigation.

The molecular formula of this compound is C10H8BrNO3, with a molecular weight of approximately 268.08 g/mol. The compound exhibits notable chemical reactivity, including:

- Oxidation : Can be oxidized using agents like potassium permanganate or chromium trioxide.

- Reduction : Reduction can be performed using lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions can occur, particularly at the bromine position using reagents such as sodium methoxide.

The biological activity of this compound is believed to stem from its interaction with various molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways. This compound may inhibit specific enzymes or modulate receptor activity, leading to observed therapeutic effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showcasing effectiveness in inhibiting growth. For instance, studies have reported that indole derivatives can effectively combat both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. It has demonstrated cytotoxic effects against different cancer cell lines, including pediatric glioblastoma cells, with IC50 values indicating potent inhibitory activity on cell viability (e.g., IC50 = 0.33 μM) in some derivatives . The mechanism involves inducing apoptosis and inhibiting cell proliferation through receptor-independent pathways.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties as well. It is suggested that the compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes . The selective inhibition of COX enzymes could provide therapeutic benefits in treating inflammatory diseases.

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. Results showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

- Anticancer Assessment : In a study focused on pediatric glioblastoma cells, derivatives of indole were tested for cytotoxicity. The results highlighted that certain compounds exhibited significant inhibition of cell viability at low concentrations (IC50 values ranging from 0.33 to 8.02 μM), suggesting their potential in cancer therapy .

Comparative Analysis

To understand the unique biological activity of this compound, it is essential to compare it with other similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 5-Bromoindole-2-carboxylic acid | Low | Moderate | Low |

| 5-Methoxyindole-2-carboxylic acid | Moderate | Low | High |

This table illustrates how variations in substituents influence the biological activities of indole derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-bromo-5-methoxy-1H-indole-2-carboxylic acid?

- Methodology : The synthesis typically involves sequential functionalization of the indole core. Bromination at the 7-position and methoxy substitution at the 5-position are key steps. For example, bromination of 5-methoxyindole derivatives using reagents like bromine in solvents such as DCM or acetic acid under controlled temperatures (0–25°C) can introduce the bromo group. Subsequent carboxylation at the 2-position via carbon dioxide insertion under high-pressure conditions or using metal catalysts (e.g., CuI) may follow . Purification often involves column chromatography (e.g., 70:30 ethyl acetate:hexane) and crystallization.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and integration ratios.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., FAB-HRMS for accurate mass determination) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% for research-grade compounds).

- Melting Point Analysis : Verifies consistency with literature values (e.g., 208–210°C for related indole-carboxylic acids) .

Q. What safety precautions should be taken when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, face shields, and safety glasses to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.

- Waste Disposal : Collect residues for licensed hazardous waste disposal services. Avoid drainage systems due to potential environmental persistence .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates. PEG-400 mixtures enhance reaction homogeneity in multi-step syntheses .

- Catalyst Screening : Test transition-metal catalysts (e.g., CuI for Ullmann-type couplings) to accelerate carboxylation.

- Temperature Gradients : Use controlled heating (e.g., reflux at 90°C) to minimize side reactions. Monitor progress via TLC (Rf values) .

- Purification : Optimize flash chromatography gradients (e.g., ethyl acetate:hexane ratios) and employ recrystallization in ethanol/water mixtures .

Q. What strategies are effective in resolving contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Studies : Re-evaluate IC values under standardized conditions (e.g., cell lines, incubation times).

- Structural Confirmation : Ensure compound identity via X-ray crystallography or 2D NMR to rule out isomer contamination .

- Meta-Analysis : Cross-reference data from PubChem, CAS, and EPA DSSTox to identify outliers or assay-specific artifacts .

- Mechanistic Studies : Use enzyme inhibition assays (e.g., kinase profiling) to clarify target specificity versus off-target effects .

Q. How does the substitution pattern (bromo and methoxy groups) influence the compound’s reactivity and interactions?

- Methodology :

- Electrophilic Reactivity : The bromo group at the 7-position enhances susceptibility to nucleophilic aromatic substitution, enabling further derivatization (e.g., Suzuki couplings) .

- Hydrogen Bonding : The methoxy group at the 5-position increases hydrophilicity and may participate in H-bonding with biological targets (e.g., enzyme active sites).

- Steric Effects : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes in receptor pockets. Compare with analogs lacking substituents to isolate functional group contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.